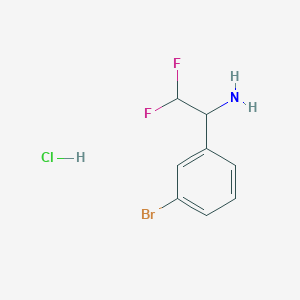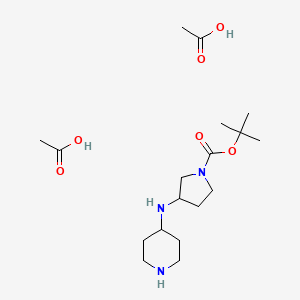
1-(3-Bromophenyl)-2,2-difluoroethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)-2,2-difluoroethan-1-amine hydrochloride, commonly referred to as 1-BDFE-HCl, is a synthetic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 183 °C. 1-BDFE-HCl has a molecular formula of C7H7BrClF2N and a molecular weight of 243.59 g/mol. It has been used in a variety of laboratory experiments to study the effects of various biological processes.
Aplicaciones Científicas De Investigación
1-BDFE-HCl has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, receptor binding, and protein-protein interactions. It has also been used to study the effects of various drugs on the body and to study the effects of various hormones on cell growth and development.
Mecanismo De Acción
1-BDFE-HCl binds to specific receptors in the body, such as the serotonin 5-HT2A receptor. This binding results in the inhibition of certain biochemical processes, such as the production of serotonin. The inhibition of these processes can lead to changes in behavior, mood, and cognition.
Biochemical and Physiological Effects
1-BDFE-HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of serotonin, which can lead to changes in behavior, mood, and cognition. It has also been shown to increase dopamine levels, which can lead to an increase in motivation and reward-seeking behavior. Additionally, it has been shown to increase the activity of certain enzymes, such as phosphodiesterase, which can lead to a decrease in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-BDFE-HCl has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize. Additionally, it is relatively stable and has a low toxicity. On the other hand, it has a low solubility in water and is not suitable for use in vivo experiments.
Direcciones Futuras
1-BDFE-HCl has potential for use in a variety of future research applications. For example, it could be used to study the effects of various drugs on the body and to study the effects of various hormones on cell growth and development. Additionally, it could be used to study the effects of enzyme inhibition, receptor binding, and protein-protein interactions. Finally, it could be used to study the effects of various compounds on the nervous system, such as the effects of serotonin and dopamine on behavior.
Métodos De Síntesis
The synthesis of 1-BDFE-HCl involves a multi-step process. The first step is the reaction of 3-bromophenylboronic acid with 2,2-difluoroethan-1-amine in the presence of a catalytic amount of palladium acetate to form 1-(3-bromophenyl)-2,2-difluoroethan-1-amine. The second step is the hydrochlorination of the amine to give 1-(3-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride.
Propiedades
IUPAC Name |
1-(3-bromophenyl)-2,2-difluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N.ClH/c9-6-3-1-2-5(4-6)7(12)8(10)11;/h1-4,7-8H,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJPBJOILFHRFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-2,2-difluoroethan-1-amine hcl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-(4'-(5-amino-1-methyl-1H-pyrazol-3-yl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate](/img/structure/B6298647.png)
![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6298649.png)





![2-Oxa-6-aza-spiro[3.3]heptane tosylate](/img/structure/B6298691.png)
![Methyl 2-methoxy-6-((3aS,4S,6s,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate](/img/structure/B6298696.png)
![7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one](/img/structure/B6298704.png)


![tert-Butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalate](/img/structure/B6298730.png)